molecular formula C20H26O6 B2534026 Montanin D CAS No. 68670-83-7

Montanin D

货号: B2534026
CAS 编号: 68670-83-7
分子量: 362.422
InChI 键: BWDPEGUHIBSSSY-NZMLQMEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Montanin D is a pentacyclic 19-nor-clerodane diterpenoid, part of a structurally diverse class of natural products known for their complex polycyclic frameworks and bioactive properties. Its synthesis, as reported in 2023, involves a multi-step strategy starting from (+)-teucvin (1), a key intermediate. Key steps include oxidation, bromination, and hydrolysis, which enable the construction of its spiro-γ-lactone core and subsequent functionalization . Montanin D has been structurally revised from earlier misidentified compounds (e.g., aromin) through advanced analytical techniques, underscoring its unique stereochemical and functional group arrangements .

属性

IUPAC Name

(2aR,5'S,5aS,6R,7R,9R,9aR)-5'-(furan-3-yl)-9-hydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-12-7-16(22)20-11-25-18(20,10-21)5-2-3-15(20)19(12)8-14(26-17(19)23)13-4-6-24-9-13/h4,6,9,12,14-16,21-22H,2-3,5,7-8,10-11H2,1H3/t12-,14+,15-,16-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPEGUHIBSSSY-NZMLQMEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C23COC2(CCCC3C14CC(OC4=O)C5=COC=C5)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@@]23CO[C@@]2(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

Key Observations from Search Results

  • Source details D-glyceraldehyde’s role in sugar synthesis (Kiliani–Fischer and Wohl degradation) but does not reference Montanin D.

  • Source examines [2+2] cycloadditions of fullerenes mediated by carbon nanotubes, unrelated to Montanin D.

  • Source highlights oxidative dearomatization (ODA) in dissolved organic matter, generating structural diversity through cycloadditions. While ODA is a common natural product modification pathway, Montanin D is not discussed.

  • Source catalogs named organic reactions (e.g., Sonogashira, Cloke–Wilson), none of which explicitly involve Montanin D.

  • Source reviews reaction optimization techniques but lacks Montanin D examples.

Implications for Montanin D Research

Montanin D may belong to a class of natural products (e.g., terpenoids, alkaloids) that undergo reactions such as:

  • Oxidative dearomatization (common in polyphenol-derived molecules ).

  • Cycloadditions (e.g., Diels-Alder ) to form fused ring systems.

  • Hydroxylation or glycosylation (common in secondary metabolite biosynthesis).

Recommendations for Further Investigation

To obtain authoritative data on Montanin D:

  • Consult specialized databases (e.g., CAS SciFinder, Reaxys) for peer-reviewed articles.

  • Review literature on structurally analogous compounds (e.g., montanin analogs, diterpenoids).

  • Investigate biosynthesis pathways in its natural source (e.g., plants, fungi) for reaction insights.

科学研究应用

Montanin D has several scientific research applications:

作用机制

The mechanism of action of Montanin D involves its interaction with various molecular targets and pathways. The furan ring and γ-lactone moiety in Montanin D are believed to play a crucial role in its biological activity. These structural features allow Montanin D to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Montanin D may inhibit certain enzymes involved in inflammatory processes .

相似化合物的比较

Structural Features of Montanin D

Montanin D’s structure includes:

  • Pentacyclic framework: Five fused rings with a 19-nor-clerodane backbone.
  • Spiro-γ-lactone : A defining feature shared with related compounds like teucvin and teucrin A.
  • α,β-unsaturated γ-lactone : A reactive moiety enabling further functionalization (e.g., reduction to montanin A) .
  • C2 hydroxyl group (in derivatives like 2-hydroxyteuscorolide): A late-stage modification requiring specialized oxidation strategies .

Comparison with Structurally Similar Compounds

Montanin A vs. Montanin D

  • Structural divergence : Montanin A lacks the α,β-unsaturated γ-lactone present in Montanin D, arising from reduction and elimination steps .
  • Synthetic utility : Montanin A serves as a precursor to teucvisin C, whereas Montanin D’s synthesis emphasizes stereochemical precision .

Cracroson A/E vs. Montanin D

  • Functional group placement : Cracroson derivatives feature allylic oxidation products, contrasting with Montanin D’s lactone-centric reactivity .
  • Yield disparities : Cracroson E’s lower yield (28%) highlights synthetic challenges in regioselective bromination .

Teucrin A vs. Montanin D

  • Complexity : Teucrin A contains five consecutive stereocenters, requiring advanced stepwise functionalization from teucvisin C .
  • Biological relevance: While Montanin D’s bioactivity remains understudied, teucrin A is noted for neurotoxic properties .

Analytical Techniques for Differentiation

  • NMR spectroscopy : Critical for revising Montanin D’s structure from aromin; CAST/CNMR software resolved conflicting stereochemical assignments .
  • MS fragmentation : TMS derivatives enabled distinction between Montanin D and isomers via fragmentation patterns .
  • X-ray crystallography : Validated allylic bromide intermediates in cracroson syntheses .

常见问题

Q. What spectroscopic and chromatographic methods are recommended for characterizing Montanin D’s structural properties?

To confirm Montanin D’s molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy for elucidating atomic arrangements, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for 3D conformation analysis. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity and isolate isomers. Ensure experimental protocols include calibration with reference standards and cross-validation with existing literature .

Q. How can researchers establish baseline bioactivity profiles for Montanin D in preliminary studies?

Use in vitro assays such as cell viability (MTT assay), enzyme inhibition (e.g., kinase activity), or antimicrobial susceptibility testing. Dose-response curves should be generated with triplicate measurements, and negative/positive controls (e.g., DMSO for solvents, known inhibitors) must be included. Data should be normalized to control groups and analyzed using statistical tools like ANOVA .

Q. What criteria should guide the selection of solvent systems for Montanin D in solubility studies?

Prioritize solvents with polarity matching Montanin D’s functional groups (e.g., dimethyl sulfoxide for polar compounds). Conduct solubility tests at physiologically relevant pH (e.g., 7.4) and temperatures (25°C, 37°C). Quantify solubility via UV-Vis spectrophotometry and validate with HPLC to avoid solvent interference .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to predict Montanin D’s interaction with target proteins?

Use software like GROMACS or AMBER with force fields (e.g., CHARMM36) parameterized for small molecules. Run simulations for ≥100 ns, incorporating explicit solvent models (TIP3P water) and periodic boundary conditions. Validate binding free energies via MM-PBSA calculations and cross-reference with experimental data (e.g., surface plasmon resonance) .

Q. What experimental designs address contradictory reports on Montanin D’s cytotoxicity across cell lines?

Conduct a meta-analysis of published IC₅₀ values, accounting for variables like cell passage number, culture conditions, and assay protocols. Perform replicate studies under standardized conditions, using multiple cell lines (e.g., cancer vs. non-cancer) and orthogonal assays (e.g., apoptosis markers, ATP quantification). Statistical models should include covariates like cell doubling time .

Q. How can researchers isolate and quantify Montanin D metabolites in complex biological matrices?

Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Optimize extraction protocols using solid-phase extraction (SPE) or protein precipitation. Validate method sensitivity (limit of detection ≤1 ng/mL) and specificity via fragmentation patterns and retention time alignment .

Methodological and Analytical Considerations

Q. What strategies ensure reproducibility in Montanin D synthesis protocols?

Document reaction conditions (temperature, catalyst loading, solvent ratios) in detail, and provide raw spectral data (NMR, IR) in supplementary materials. Use IUPAC nomenclature for chemical steps and validate intermediate purity at each stage via thin-layer chromatography (TLC) .

Q. How should researchers handle batch-to-batch variability in Montanin D samples?

Implement quality control (QC) checks using HPLC-UV for purity (>95%) and LC-MS for structural consistency. Store samples under inert atmospheres (argon) at −80°C to prevent degradation. Include batch numbers in datasets and perform principal component analysis (PCA) to identify outlier batches .

Q. What statistical approaches are suitable for analyzing Montanin D’s dose-dependent effects in in vivo models?

Apply mixed-effects models to account for inter-subject variability. Use nonlinear regression (e.g., sigmoidal curves) for dose-response relationships and survival analysis (Kaplan-Meier) for longitudinal studies. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Data Management and Reporting

Q. How can researchers structure supplementary data to enhance Montanin D study transparency?

Organize raw data (spectra, chromatograms) in machine-readable formats (CSV, mzML). Annotate tables with experimental parameters (e.g., NMR spectrometer frequency, LC gradient). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories (e.g., Zenodo) for public access .

Q. What frameworks guide ethical reporting of Montanin D’s toxicological data?

Follow OECD guidelines for in vivo studies (e.g., humane endpoints, sample sizes justified by power analysis). Disclose conflicts of interest and comply with ARRIVE 2.0 guidelines for preclinical research. Publish negative results to mitigate publication bias .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。